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Compound of Interest

Compound Name:
N,5-Dimethyl-1H-pyrazole-3-

carboxamide

Cat. No.: B7805122

Get Quote

Retrosynthetic Analysis & Mechanistic Rationale
The target molecule consists of a pyrazole core decorated with a methyl group at the C5

position and a methyl-carboxamide moiety at C3.

Strategic Disconnection: The amide bond is the most logical disconnection point.

Synthetic Equivalent: The reaction utilizes a nucleophilic acyl substitution (aminolysis) where

methylamine (nucleophile) attacks the carbonyl carbon of the ethyl ester precursor.

Tautomeric Consideration: 5-methyl-1H-pyrazole-3-carboxylates exist in tautomeric

equilibrium with 3-methyl-1H-pyrazole-5-carboxylates. In solution, the 3-carboxamide/5-

methyl tautomer is generally favored due to hydrogen bonding networks, though the

numbering is often interchangeable depending on the N-substitution state.

Reaction Scheme (DOT Visualization):
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Figure 1: Mechanistic pathway for the aminolysis of the pyrazole ester.

Experimental Protocol
Safety Precaution: Methylamine is a toxic, flammable gas often supplied as a solution. Perform

all operations in a well-ventilated fume hood. Wear appropriate PPE (nitrile gloves, safety

goggles).

Materials:

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0)[1]

Methylamine (33% wt. solution in absolute ethanol)

Ethanol (Absolute, anhydrous)

Diethyl ether (for trituration)

Step-by-Step Methodology:

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-

methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) in absolute ethanol (20 mL).

Addition: Cool the solution to 0°C using an ice bath. Dropwise add methylamine solution

(33% in EtOH, 20 mL, ~160 mmol, 5 equiv) over 10 minutes. The excess amine drives the

equilibrium forward.
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Reaction: Seal the flask tightly (or use a pressure tube if heating is required, though RT is

usually sufficient). Allow the mixture to warm to room temperature (25°C) and stir for 12–16

hours.

Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting

ester (

) should disappear, and the more polar amide (

) should appear.

Workup:

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove

the solvent and excess methylamine.

A white to off-white solid residue will remain.

Purification:

Triturate the crude solid with cold diethyl ether (30 mL) to remove non-polar impurities.

Filter the solid and wash with a small amount of cold ether.

Dry under high vacuum at 40°C for 4 hours.

Yield Expectations: 85–95% (White crystalline solid).

Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare analytical data against the

standard values below.
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Parameter Specification Diagnostic Signal

Appearance White crystalline solid Visual Inspection

Melting Point 178–182 °C
Sharp melting range indicates

purity

H NMR (DMSO-

)

2.25 (s, 3H, Ring-CH

)

Confirms C5-Methyl group

2.75 (d, 3H, Amide-CH

)

Doublet indicates coupling to

NH

6.40 (s, 1H, C4-H) Characteristic pyrazole proton

8.10 (br s, 1H, Amide-NH) Broad singlet, exchangeable

12.90 (br s, 1H, Ring-NH)
Confirms 1H-pyrazole

tautomer

MS (ESI)
[M+H]

= 154.09

Matches Formula C

H

N

O

Upstream Synthesis (Optional)
If the starting ester is unavailable, it can be synthesized via the Claisen condensation of

acetone and diethyl oxalate, followed by cyclization with hydrazine.

Workflow Diagram (DOT):
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Figure 2: Synthesis of the ester precursor from commodity chemicals.

References
Synthesis of Pyrazole-3-Carboxamides via Aminolysis

Source: PubChem & Patent Liter
Context: General procedure for converting pyrazole esters to amides using alkylamines.

URL:[Link]

Characterization of Pyrazole Deriv

Source: Royal Society of Chemistry (RSC)
Context: NMR spectroscopic interpretation of N-methyl and C-methyl pyrazole shifts.

URL:[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b7805122/docs?utm_src=pdf-body-img#application-note-scalable-synthesis-of-dimethyl-1h-pyrazole-3-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-1H-pyrazole-3-carboxylate
https://pubs.rsc.org/en/content/articlelanding/2010/ob/b924719k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805122?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety D

Source: Sigma-Aldrich

Context: Handling protocols for methylamine in ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Scalable Synthesis of -Dimethyl-1H-
pyrazole-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7805122/docs#application-note-scalable-synthesis-
of-dimethyl-1h-pyrazole-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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